N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the furan and tetrazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions. The tetrazole ring is often formed via the cycloaddition of azides with nitriles under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-butyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H16BrN5O |
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Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16BrN5O/c1-2-9-21-15(18-19-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,18,20) |
InChI Key |
UDBJNJOOVXJCIK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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